N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide
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Overview
Description
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and piperidine.
Formation of Intermediate: The first step involves the reaction of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with acetic anhydride to form 2,2,3,3,4,4,5,5-octafluoro-1-pentyl acetate.
Amidation Reaction: The intermediate is then reacted with piperidine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms generally imparts high resistance to these reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis results in the formation of acetic acid and a fluorinated amine.
Scientific Research Applications
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its stability and unique interactions with biological molecules.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.
Mechanism of Action
The mechanism by which N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide is unique due to the presence of both a piperidine ring and multiple fluorine atoms, which confer distinct chemical properties such as high stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and reliable performance under extreme conditions.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,2,3,3,4,4,5,5-octafluoro-1-piperidin-1-ylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F8N2O/c1-7(23)21-9(22-5-3-2-4-6-22)11(17,18)12(19,20)10(15,16)8(13)14/h8-9H,2-6H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMWTNXCBZALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348330 |
Source
|
Record name | N-[2,2,3,3,4,4,5,5-Octafluoro-1-(1-piperidinyl)pentyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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